3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant relevance in medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of 246.49 g/mol. This compound is classified under pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often require the use of bromine and chlorine sources under controlled temperatures to ensure selective substitution at the desired positions.
A specific procedure involves using N-bromosuccinimide in dichloromethane at room temperature, where the reaction is stirred for an extended period to achieve quantitative yields of the desired product . The general steps can be summarized as follows:
For industrial production, similar synthetic routes are scaled up using continuous flow reactors to enhance safety and efficiency. These processes are optimized for yield and purity, often employing automated systems to manage hazardous reagents effectively.
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
For nucleophilic substitutions, common reagents include amines, thiols, or alcohols under basic conditions. In cross-coupling reactions, boronic acids or esters along with palladium catalysts are typically used .
From nucleophilic substitutions, derivatives with various functional groups replacing the chloromethyl group can be synthesized. Cross-coupling reactions yield aryl or alkyl-substituted pyrazolo[1,5-a]pyrimidines.
The primary target of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2). This compound acts as an inhibitor by binding to CDK2 and preventing its activity. Consequently, this inhibition affects the cell cycle by blocking the transition from G1 phase to S phase and impeding progression through S phase.
The biochemical pathways impacted by this compound include those involved in cell proliferation and growth regulation. The result of this action is a significant reduction in cell proliferation rates due to disrupted cell cycle progression .
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine typically appears as a yellow solid at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like dichloromethane but less so in polar solvents like water.
The compound exhibits notable reactivity due to its halogen substituents. It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of bromine and chlorine. This reactivity makes it a versatile intermediate in organic synthesis .
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4